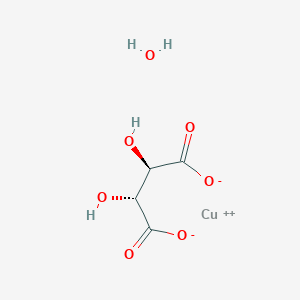

Cupric tartrate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper;(2R,3R)-2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2/t1-,2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZTCHAIPUZJB-OLXYHTOASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746608 | |

| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946843-80-7 | |

| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cupric tartrate hydrate synthesis and characterization methods

An In-depth Technical Guide to the Synthesis and Characterization of Cupric Tartrate Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cupric tartrate hydrate, a compound of interest in various chemical and material science applications. This document details experimental protocols for its synthesis and outlines key analytical techniques for its characterization, presenting quantitative data in a structured format for ease of comparison.

Synthesis of this compound

This compound can be synthesized through several methods, including precipitation from aqueous solution and gel diffusion. Two common laboratory-scale protocols are detailed below.

Experimental Protocol: Precipitation Method

This method involves the reaction of a soluble copper(II) salt with tartaric acid or a tartrate salt in an aqueous solution.

Materials:

-

Copper(II) carbonate (CuCO₃) or Copper(II) chloride (CuCl₂)

-

D-Tartaric acid (C₄H₆O₆)

-

Deionized water

Procedure:

-

Prepare a hot aqueous solution of D-tartaric acid.

-

Slowly add copper(II) carbonate to the hot tartaric acid solution with constant stirring. The reaction is complete when effervescence ceases.[1]

-

Alternatively, an aqueous solution of copper(II) chloride can be reacted with an aqueous solution of D-tartaric acid at room temperature.

-

Allow the resulting solution to cool, promoting the crystallization of this compound.

-

Collect the blue-to-green crystalline solid by filtration.[2]

-

Wash the crystals with deionized water to remove any unreacted precursors.

-

Dry the crystals in a desiccator at room temperature.

Experimental Protocol: Gel Diffusion Method

The gel diffusion, or single diffusion, method allows for the growth of high-quality single crystals of this compound.[3]

Materials:

-

Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

-

D-Tartaric acid (C₄H₆O₆)

-

Copper(II) chloride (CuCl₂)

-

Deionized water

-

Test tubes

Procedure:

-

Prepare a silica (B1680970) gel by mixing a solution of sodium metasilicate with a solution of tartaric acid in a test tube. The pH of the gel is a critical parameter for optimal crystal growth.[3]

-

Allow the gel to set for a period of time (aging).[3]

-

Carefully pour an aqueous solution of copper(II) chloride on top of the set gel.

-

Seal the test tube and leave it undisturbed at room temperature.

-

Copper(II) ions will diffuse into the gel and react with the tartaric acid to form this compound crystals over several days to weeks.[4]

-

Once the crystals have reached the desired size, carefully remove them from the gel, wash with deionized water, and dry at room temperature.

Characterization of this compound

A variety of analytical techniques can be employed to characterize the structure, composition, and properties of synthesized this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The coordination of the tartrate ligand to the copper(II) ion can be confirmed by shifts in the characteristic vibrational frequencies of the carboxyl and hydroxyl groups.

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide (KBr) powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Quantitative Data:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3551 - 3233 | O-H stretching (water and hydroxyl groups) | [3] |

| 1627 | C=O stretching (carboxyl group) | [3] |

| 1431 - 1330 | C-O stretching | [3] |

| 1065 | C-H stretching | [3] |

| 818 - 738 | Metal-Oxygen (Cu-O) bond stretching | [3] |

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure, phase purity, and crystallite size of the synthesized material. This compound has been reported to crystallize in both monoclinic and orthorhombic systems.[4][5]

Experimental Protocol:

-

Grind the dried this compound crystals into a fine powder.

-

Mount the powder on a sample holder.

-

Perform powder X-ray diffraction (PXRD) analysis using Cu Kα radiation.

-

Record the diffraction pattern over a suitable 2θ range.

Quantitative Data (Orthorhombic System):

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | P2₁2₁2 | [3] |

| a | 8.6716 Å | [4] |

| b | 11.7699 Å | [4] |

| c | 9.2078 Å | [4] |

| Unit Cell Volume | 933.835 ų | [3] |

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of this compound. The TGA curve provides information on weight loss as a function of temperature, which corresponds to the loss of water molecules and the decomposition of the tartrate ligand.

Experimental Protocol:

-

Place a small, accurately weighed amount of the this compound sample in an alumina (B75360) crucible.

-

Heat the sample in a TGA/DTA instrument under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss and differential temperature as a function of temperature.

Quantitative Data (for Cupric Tartrate Trihydrate):

| Temperature Range (°C) | Weight Loss (%) | Assignment | Reference |

| 40 - 150 | ~20.3 | Dehydration (loss of 3 water molecules) | [1] |

| 200 - 280 | ~51.2 | Decomposition of anhydrous salt to CuO | [1] |

| > 280 | - | Further decomposition/oxidation | [1] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in the cupric tartrate complex. The position and intensity of the absorption bands provide information about the d-orbital splitting of the copper(II) ion in the ligand field.

Experimental Protocol:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., water).

-

Prepare solutions with different molar ratios of copper(II) to tartrate if studying complex formation.

-

Record the UV-Vis absorption spectrum in the range of 200-800 nm.

Quantitative Data:

| Complex (Cu(II):Tartrate) | λ_max (nm) | Reference |

| 1:1 | ~780 | [6] |

| 1:2 | ~600-650 | [6][7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. services.kfu.edu.sa [services.kfu.edu.sa]

- 2. CAS 815-82-7: Cupric tartrate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

Crystal Structure Analysis of Cupric Tartrate Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cupric tartrate hydrate (B1144303), a compound of interest in various chemical and pharmaceutical applications. This document details the synthesis, crystallographic analysis, and thermal properties of this coordination complex, presenting data in a structured format for clarity and comparative purposes. The focus of the detailed structural analysis is on the well-characterized monoclinic form, diaquabis(hydrogen tartrato)copper(II) dihydrate, due to the availability of complete single-crystal X-ray diffraction data.

Synthesis of Cupric Tartrate Hydrate Crystals

High-quality single crystals of this compound can be synthesized using the single diffusion gel growth technique. This method allows for the slow and controlled reaction of precursors, leading to the formation of well-defined crystals suitable for X-ray diffraction studies.

Experimental Protocol: Gel Growth of this compound

Materials:

-

Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

-

Tartaric acid (C₄H₆O₆)

-

Copper(II) chloride (CuCl₂·2H₂O)

-

Deionized water

-

Acetic acid (2N)

-

Borosilicate glass test tubes (25 cm height)

Procedure:

-

Gel Preparation: A solution of sodium metasilicate (specific gravity 1.04 g/cm³) is mixed with 2N acetic acid in a 4:1 ratio to prepare the silica (B1680970) gel.

-

Setting the Gel: The gel mixture is poured into borosilicate glass test tubes and allowed to set for 24-36 hours. The pH of the gel is a critical parameter, with an optimal pH of 4.4 yielding a stable and transparent gel conducive to high-quality crystal growth.[1]

-

Reactant Addition: A solution of tartaric acid (inner reactant) is incorporated into the gel medium.

-

Diffusion: A solution of copper(II) chloride (outer reactant) is carefully layered on top of the set gel. The copper ions will diffuse slowly through the gel.

-

Crystal Growth: The test tubes are kept undisturbed at ambient temperature. Crystal nucleation is typically observed at the gel-supernatant interface within 7 to 8 days.[1] Well-formed, isolated crystals of this compound will grow over a period of several weeks.

Optimized Growth Conditions:

| Parameter | Optimal Value |

| Gel Density | 1.04 g/cm³ |

| Gel pH | 4.4 |

| Gel Aging Duration | Not specified |

| Reactant Concentrations | Not specified |

Table 1: Optimized parameters for the gel growth of this compound crystals.[1]

Crystallographic Analysis

While several studies report an orthorhombic crystal system for this compound based on powder X-ray diffraction (PXRD) data, a detailed single-crystal X-ray diffraction study for this form with publicly available atomic coordinates is not readily accessible. Therefore, this guide focuses on the thoroughly characterized monoclinic crystal structure of diaquabis(hydrogen tartrato)copper(II) dihydrate, [Cu(C₄H₅O₆)₂(H₂O)₂]·2H₂O.

Crystallographic Data for Monoclinic this compound

The crystallographic data for diaquabis(hydrogen tartrato)copper(II) dihydrate was determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Chemical Formula | C₈H₁₄CuO₁₄ |

| Formula Weight | 433.73 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 7.1577(8) Å |

| b | 14.0989(14) Å |

| c | 7.8910(8) Å |

| α | 90° |

| β | 109.136(2)° |

| γ | 90° |

| Volume | 752.32(14) ų |

| Z | 2 |

| Density (calculated) | 1.914 g/cm³ |

| Absorption Coefficient (μ) | 1.543 mm⁻¹ |

| F(000) | 446 |

Table 2: Crystallographic data for diaquabis(hydrogen tartrato)copper(II) dihydrate.

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The fractional atomic coordinates provide the positions of the atoms within the unit cell.

| Atom | x | y | z | U(eq) [Ų] |

| Cu1 | 0.5000 | 0.5000 | 0.5000 | 0.0132(1) |

| O1 | 0.6983(3) | 0.4042(1) | 0.5378(3) | 0.0171(4) |

| O2 | 0.3017(3) | 0.5958(1) | 0.4622(3) | 0.0171(4) |

| O3 | 0.9324(3) | 0.3541(2) | 0.8931(3) | 0.0242(5) |

| O4 | 0.5676(3) | 0.6459(2) | 0.1069(3) | 0.0242(5) |

| O5 | 0.8109(3) | 0.2847(2) | 0.4131(3) | 0.0229(5) |

| O6 | 0.1891(3) | 0.7153(2) | 0.5869(3) | 0.0229(5) |

| O7w | 0.5000 | 0.5000 | 0.1896(5) | 0.0189(6) |

| O8w | 0.5000 | 0.5000 | 0.8104(5) | 0.0189(6) |

| C1 | 0.8260(4) | 0.3571(2) | 0.7601(4) | 0.0163(6) |

| C2 | 0.1740(4) | 0.6429(2) | 0.2399(4) | 0.0163(6) |

| C3 | 0.7151(4) | 0.2878(2) | 0.6189(4) | 0.0172(6) |

| C4 | 0.2849(4) | 0.7122(2) | 0.3811(4) | 0.0172(6) |

Table 3: Fractional atomic coordinates and equivalent isotropic displacement parameters (U(eq)) for diaquabis(hydrogen tartrato)copper(II) dihydrate.

Selected Bond Lengths and Angles

The coordination geometry around the copper ion is defined by the following bond lengths and angles.

| Bond | Length (Å) | Bond | Angle (°) |

| Cu1-O1 | 1.958(2) | O1-Cu1-O2 | 83.18(8) |

| Cu1-O2 | 1.970(2) | O1-Cu1-O7w | 90.00 |

| Cu1-O7w | 2.483(3) | O2-Cu1-O7w | 90.00 |

Table 4: Selected bond lengths and angles for the copper coordination sphere in diaquabis(hydrogen tartrato)copper(II) dihydrate.

Molecular Structure and Coordination Environment

In the monoclinic structure of diaquabis(hydrogen tartrato)copper(II) dihydrate, the copper(II) ion is located at an inversion center. It exhibits a distorted octahedral coordination geometry. The equatorial plane is formed by two oxygen atoms from the carboxylate groups and two oxygen atoms from the hydroxyl groups of two different tartrate ligands. The axial positions are occupied by two water molecules. This arrangement forms a two-dimensional coordination polymer.

Coordination environment of the Cu(II) ion.

Thermal Analysis

The thermal stability and decomposition of cupric tartrate trihydrate have been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The decomposition proceeds in a multi-step process.[2]

Experimental Protocol: Thermal Analysis

-

Instrument: A simultaneous TGA/DTA analyzer.

-

Sample Mass: Approximately 10 mg of cupric tartrate trihydrate.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Air.

-

Temperature Range: Ambient to 1200 °C.

Thermal Decomposition Data

| Step | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Assignment |

| 1 | 40 - 150 | 20.3 | 80 (endothermic) | Dehydration (loss of 3 H₂O molecules) |

| 2 | 150 - 280 | 51.2 | 220 (exothermic) | Decomposition of anhydrous cupric tartrate to copper(II) oxide |

| 3 | > 280 | - | Broad exothermic | Partial oxidation of Cu to CuO |

| 4 | ~1050 | 3.8 | 1050 (exothermic) | Decomposition of copper oxides |

Table 5: Thermal decomposition data for cupric tartrate trihydrate in air.[2]

Experimental Workflow

The overall workflow for the crystal structure analysis of this compound is a systematic process that begins with synthesis and culminates in the detailed characterization of the material.

Experimental workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound, with a focus on the monoclinic form, diaquabis(hydrogen tartrato)copper(II) dihydrate. The synthesis via gel growth provides high-quality single crystals suitable for detailed structural elucidation. The single-crystal X-ray diffraction data reveals a two-dimensional coordination polymer with a distorted octahedral copper(II) center. The thermal analysis indicates a multi-step decomposition process, starting with dehydration at a relatively low temperature. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this and related coordination compounds.

References

A Technical Guide to the Physicochemical Properties of Cupric Tartrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cupric tartrate hydrate (B1144303). It includes quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key processes to support its application in research and development.

Introduction

Cupric tartrate hydrate, also known as copper(II) tartrate hydrate, is a metal-organic compound with the general formula [-CH(OH)CO₂]₂Cu·xH₂O. It typically presents as a blue to green crystalline powder.[1][2] This compound is significant in various scientific fields due to its versatile applications. It serves as a catalyst in organic synthesis, particularly for producing fine chemicals, pharmaceuticals, and helical polyacetylene fibers.[1][3] In agriculture, it is utilized as a micronutrient in fertilizers.[1] Furthermore, its properties are leveraged in analytical chemistry, the formulation of certain medications for copper deficiency, and as a precursor for synthesizing metal-organic frameworks (MOFs) and nanocomposite semiconductors.[1][3] Understanding its fundamental physicochemical properties is critical for optimizing its use in these and other novel applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties can be influenced by the degree of hydration and the specific crystalline form.

General Properties

| Property | Value | Reference(s) |

| Synonyms | This compound, Tartaric acid cupric salt | [1] |

| Molecular Formula | [-CH(OH)CO₂]₂Cu·xH₂O (or C₄H₄CuO₆·xH₂O) | [1][4][5] |

| Molecular Weight | 211.62 g/mol (anhydrous basis) | [1][4] |

| CAS Number | 946843-80-7 | [1][6] |

| Appearance | Blue to green crystalline powder | [1][4] |

| Crystal System | Orthorhombic | [7] |

Solubility

Cupric tartrate is described as being slightly soluble or insoluble in water.[1][2] Its solubility is influenced by several factors, including temperature and pH. As a salt of a weak acid, it is more soluble in acidic solutions.[8] It is also soluble in alkaline solutions, where it forms complex ions, a property famously utilized in Fehling's solution to prevent the precipitation of copper(II) hydroxide.[9][10]

Thermal Properties

Thermogravimetric analysis (TGA) of cupric tartrate trihydrate reveals a multi-step decomposition process when heated in air.

| Decomposition Step | Temperature Range | Peak Temperature | Mass Loss (Observed) | Mass Loss (Theoretical) | Process | Reference(s) |

| 1. Dehydration | Starts at 40°C | ~80°C (endothermic) | 20% | 20.3% | Dehydration to anhydrous salt | [11] |

| 2. Decomposition | - | ~220°C (exothermic) | 52% | 51.2% | Decomposition of anhydrous salt to copper(II) oxide | [11] |

| 3. Further Decomposition | - | ~1050°C (exothermic) | 4% | 3.8% | Decomposition of copper oxides | [11] |

Note: Above 280°C in air, a slight mass increase may be observed due to the partial oxidation of Cu to Cu(II)O.[11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocol (from Copper(II) Carbonate)

This protocol describes the synthesis of this compound by reacting copper(II) carbonate with tartaric acid.

-

Preparation of Reactant Solution: Prepare a hot aqueous solution of tartaric acid (C₄H₆O₆) by dissolving a stoichiometric amount in deionized water with heating and stirring.

-

Reaction: Slowly add pure copper(II) carbonate (CuCO₃) powder to the hot tartaric acid solution. Effervescence (release of CO₂) will occur. Continue adding copper carbonate until the effervescence ceases, indicating the complete reaction of the acid.

-

Filtration: Filter the hot solution to remove any unreacted copper carbonate or other solid impurities.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Blue-green crystals of this compound will precipitate from the solution. The cooling process can be extended by placing the solution in a refrigerator to maximize yield.

-

Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the crystals in a desiccator or in a low-temperature oven (e.g., 40-50°C) to remove residual water without inducing thermal decomposition.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Protocols

TGA is used to study the thermal stability and decomposition profile of the compound.[12]

-

Instrument Setup: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into the TGA crucible (e.g., alumina (B75360) or platinum).

-

Analysis Conditions: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 1100°C) at a controlled heating rate (e.g., 10°C/min).[11]

-

Atmosphere: Conduct the analysis under a controlled atmosphere, such as a continuous flow of air or an inert gas like nitrogen (e.g., 50 mL/min).[13]

-

Data Collection: Record the sample mass as a function of temperature. The resulting plot of mass versus temperature is the thermogram. The derivative of this curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method): Finely grind 1-2 mg of the this compound sample using an agate mortar and pestle.[14] Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder and mix thoroughly.[14] Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

-

Background Spectrum: Place a blank KBr pellet (or nothing) in the sample holder of the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂, water vapor, and impurities in the KBr.[15]

-

Sample Spectrum: Replace the blank with the sample pellet and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands. For cupric tartrate, key bands will correspond to O-H (from water and hydroxyl groups), C-H, C=O (carboxylate), and C-O vibrations. The coordination of the carboxylate and hydroxyl groups to the copper(II) ion can be inferred from shifts in these bands.[11]

Powder XRD is used to determine the crystalline structure and phase purity of the material.[7]

-

Sample Preparation: Finely grind the this compound sample into a homogeneous powder using a mortar and pestle. This ensures random orientation of the crystallites.[7]

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup: Place the sample holder in the X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å), voltage, and current.[8]

-

Data Collection: Scan the sample over a specific range of 2θ angles (e.g., 5° to 70°) at a defined step size and scan speed. The detector measures the intensity of the diffracted X-rays at each angle.[8]

-

Data Analysis: The output is a diffractogram showing diffraction intensity versus 2θ. The positions (2θ values) and relative intensities of the diffraction peaks are unique to the crystalline structure. This pattern can be compared to reference databases (e.g., JCPDS) to confirm the phase or used to determine lattice parameters and crystal system.[8]

General Analytical Workflow

Caption: Workflow for the physicochemical analysis of the sample.

References

- 1. This compound [chembk.com]

- 2. CUPRIC TARTRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Copper(II) tartrate hydrate | this compound | CuC4H4O6*XH2O - Ereztech [ereztech.com]

- 6. CN106124715A - A kind of basic copper tartrate solution and compound method - Google Patents [patents.google.com]

- 7. researchpublish.com [researchpublish.com]

- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. jes.or.jp [jes.or.jp]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. jascoinc.com [jascoinc.com]

Navigating the Solubility of Cupric Tartrate Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupric tartrate hydrate (B1144303), a metal complex of significant interest in catalysis, analytical chemistry, and materials science, presents a unique solubility profile that is critical for its application in non-aqueous systems. This technical guide provides a comprehensive overview of the solubility of cupric tartrate hydrate in various organic solvents. While quantitative data in publicly accessible literature is notably limited, this document furnishes researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility for specific applications. The guide covers theoretical principles governing solubility, a standardized methodology for solubility determination, and a framework for data presentation.

Introduction

This compound ([-CH(OH)CO₂]₂Cu·xH₂O) is a blue to green crystalline powder.[1] Its utility in diverse fields, from a catalyst in organic synthesis to a component in agricultural formulations, often necessitates its dissolution in organic media.[1] Understanding the solubility of this compound is paramount for reaction kinetics, formulation stability, and process design.

This guide addresses the current gap in available quantitative solubility data for this compound in organic solvents. It serves as a foundational resource, empowering researchers to systematically determine and interpret the solubility of this compound in solvents relevant to their work.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] The solubility of this compound, a polar, ionic compound, in various organic solvents is governed by several intermolecular forces and solvent properties.

-

Polarity: this compound, with its ionic copper-carboxylate bonds and hydroxyl groups, is inherently polar. It is expected to exhibit higher solubility in polar organic solvents capable of strong dipole-dipole interactions or hydrogen bonding.

-

Hydrogen Bonding: The presence of hydroxyl (-OH) groups and carboxylate oxygens in the tartrate ligand, along with water of hydration, suggests that solvents capable of acting as hydrogen bond donors or acceptors (e.g., alcohols) will be more effective at solvating the molecule than non-polar solvents.

-

Solvent Classes and Expected Solubility Trends:

-

Protic Polar Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be the most effective due to their polarity and ability to form hydrogen bonds.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can solvate the cupric cation effectively. Their ability to accept hydrogen bonds would also contribute to the dissolution of the tartrate ligand. The solubility of other copper salts, such as copper(II) chloride, in these solvents is noted to be good.

-

Less Polar Solvents (e.g., Acetone, Ethyl Acetate): Moderate solubility may be observed, depending on the balance of polar and non-polar characteristics of the solvent.

-

Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility is expected to be very low to negligible in these solvents due to the significant mismatch in polarity.

-

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[3][4]

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g solvent) | Observations |

| e.g., Methanol | Alcohol (Protic Polar) | 25 | Data Not Available | |

| e.g., Acetone | Ketone (Aprotic Polar) | 25 | Data Not Available | |

| e.g., Acetonitrile | Nitrile (Aprotic Polar) | 25 | Data Not Available | |

| e.g., Dichloromethane | Halogenated (Non-polar) | 25 | Data Not Available | |

| e.g., Toluene | Aromatic (Non-polar) | 25 | Data Not Available | |

| e.g., Hexane | Alkane (Non-polar) | 25 | Data Not Available |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal saturation method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Organic Solvents (high-purity, anhydrous grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (for colorimetric analysis) or HPLC system

-

Drying oven

Procedure: Isothermal Saturation Method

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed, sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known mass or volume of the desired organic solvent to the vial.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to let the excess solid settle. For fine suspensions, centrifugation may be required to separate the solid from the saturated solution.

-

Sample Extraction: Carefully extract a known volume of the clear, supernatant (saturated solution) using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic particles.

-

Concentration Analysis: Determine the concentration of cupric tartrate in the filtered saturated solution using a suitable analytical method.

-

Gravimetric Analysis: Transfer a known mass of the filtered solution to a pre-weighed dish. Evaporate the solvent in a drying oven at a temperature that will not decompose the solute (~60-80°C is often suitable). Cool the dish in a desiccator and weigh. Repeat the drying and weighing process until a constant mass is achieved. The final mass of the residue corresponds to the mass of dissolved cupric tartrate.

-

Spectrophotometric Analysis: If the solution is colored, the concentration of the Cu²⁺ ion can be determined using UV-Visible spectrophotometry. A calibration curve must first be prepared using standard solutions of known concentrations.

-

Chromatographic Analysis (HPLC): HPLC can be used to quantify the tartrate anion, which corresponds stoichiometrically to the dissolved salt. This requires the development of a suitable method and calibration.

-

-

Calculation: Express the solubility in grams of solute per 100 grams of solvent.

Solubility = (mass of dissolved solute / mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

Caption: Workflow for determining this compound solubility.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the principles of solute-solvent interactions and applying the detailed isothermal saturation method, researchers, scientists, and drug development professionals can generate the precise solubility data required for their specific applications. This will facilitate more efficient process development, formulation design, and fundamental chemical research involving this versatile copper compound.

References

A Comprehensive Guide to the Thermal Decomposition of Cupric Tartrate Hydrate Under a Nitrogen Atmosphere

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the thermal decomposition behavior of cupric tartrate hydrate (B1144303) when subjected to heat under a nitrogen atmosphere. This analysis is critical for understanding the thermal stability, decomposition pathway, and potential for controlled generation of copper-based materials from this precursor. The information presented herein is vital for applications in materials science, catalysis, and pharmaceutical development where thermal processing of such compounds is required.

Thermal Decomposition Pathway

The thermal decomposition of cupric tartrate hydrate in an inert nitrogen atmosphere is a multi-stage process. The pathway involves an initial dehydration step, followed by the decomposition of the anhydrous salt, ultimately yielding a final solid residue. Differential Scanning Calorimetry (DSC) analysis performed under a nitrogen atmosphere reveals a series of endothermic and exothermic events corresponding to these transformations.

The process can be summarized in the following key stages:

-

Stage 1: Dehydration: The initial phase of decomposition involves the loss of water of crystallization. This is an endothermic process as energy is required to break the bonds holding the water molecules within the crystal lattice.

-

Stage 2: Decomposition of Anhydrous Cupric Tartrate: Following dehydration, the anhydrous cupric tartrate undergoes decomposition. This is a more complex stage that involves the breakdown of the tartrate ligand. In an inert atmosphere, this process is expected to involve redox reactions, leading to the reduction of Cu(II). This stage is characterized by significant mass loss due to the evolution of gaseous byproducts.

-

Stage 3: Final Decomposition and Residue Formation: The final stage involves the transformation into the terminal solid product. In a nitrogen atmosphere, the residue is likely to be metallic copper, potentially with some copper(I) oxide, as opposed to the copper(II) oxide that would be expected in an oxidizing atmosphere like air.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound under a nitrogen atmosphere. The data is compiled from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It is important to note that while the DSC data was obtained under a nitrogen atmosphere, the TGA data is based on studies conducted in air and has been adapted to reflect the expected behavior in an inert environment. This adaptation is based on the established principles of thermal decomposition of copper carboxylates in inert atmospheres.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (estimated for N2) | Evolved Gaseous Species (Probable) |

| Dehydration | 85 - 150 | ~4.1 | H₂O |

| Decomposition of Anhydrous Salt | 150 - 306 | ~43.9 | CO₂, CO, H₂O, various organic fragments |

| Final Residue Formation | > 306 | - | - |

Experimental Protocols

The data presented in this guide is based on standard thermal analysis techniques. The following provides a detailed methodology for the key experiments.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, uniform sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Atmosphere: High-purity nitrogen gas is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with high-purity nitrogen at a constant flow rate.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 350°C) at a controlled heating rate (e.g., 20°C/min)[1].

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Evolved Gas Analysis (EGA) by TG-MS

-

Instrument: A coupled Thermogravimetric Analyzer-Mass Spectrometer (TG-MS) system.

-

Methodology: The TGA protocol is followed as described above. The gaseous products evolved from the sample during heating are transferred via a heated transfer line to the mass spectrometer.

-

Data Acquisition: The mass spectrometer continuously analyzes the evolved gases, providing real-time information on their chemical composition as a function of temperature. This allows for the identification of the specific molecules being released at each stage of the decomposition.

Visualizations

Thermal Decomposition Pathway of this compound

Caption: A schematic of the thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

References

Spectroscopic Profile of Cupric Tartrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cupric tartrate hydrate (B1144303), a compound with applications ranging from analytical chemistry to pharmaceuticals.[1] This document compiles available data from Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to a lack of available experimental data in the reviewed literature, a dedicated section on Raman spectroscopy outlines a general methodology for its analysis. Detailed experimental protocols and visualizations of the analytical workflows are provided to assist researchers in their laboratory work.

Spectroscopic Data

The following sections present the available spectroscopic data for cupric tartrate hydrate in a structured format to facilitate comparison and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. Several studies have investigated the FTIR spectrum of copper tartrate crystals, confirming the coordination of the tartrate ligand to the copper(II) ion through the hydroxyl and carboxylate groups.[1][2]

A summary of the reported FTIR peaks and their assignments is presented in Table 1.

Table 1: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3551.3461 | O-H Stretching (Water of Hydration) | [2] |

| 3416.1852 | O-H Stretching (Water of Hydration) | [2] |

| 3384.16 | O-H Stretching (Water of Hydration) | [2] |

| 3233.2879 | O-H Stretching (Water of Hydration) | [2] |

| 1626.7592 | C-H Stretching / Asymmetric COO⁻ Stretching | [1][2][3] |

| 1612.1 | >C=O Stretching | |

| 823.7 | M-O Binding | |

| 745.5 | M-O Binding |

Note: The peak at 1626.7592 cm⁻¹ has been assigned to both C-H stretching and asymmetric COO⁻ stretching in different studies.

Raman Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from d-d transitions of the copper(II) ion and potentially charge-transfer bands. The available data on the UV-Vis absorption maxima for cupric tartrate are summarized in Table 2. It is important to note that the position of the absorption maximum can be influenced by factors such as the solvent, concentration, and the specific isomeric form of the tartrate.

Table 2: UV-Vis Absorption Maxima for Cupric Tartrate

| Wavelength (λmax) (nm) | Remarks | Reference |

| ~800 | Broad absorption peak observed for a Cu-tartrate complex. | [4] |

| 810 | Maximum absorption peak for Cu²⁺ ions in aqueous solution. | |

| 550 | Absorption maximum for a Cu(II)-PAN complex, indicating a potential region for complexed copper ions. | [5] |

| 470 | Maximum absorbance for a Cu-murexide complex. | [6] |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments. These protocols are based on established practices for the analysis of coordination compounds and can be adapted for this compound.

Sample Preparation

For solid-state analysis (FTIR and Raman), this compound powder can be used directly. For UV-Vis spectroscopy, a solution of known concentration needs to be prepared.

-

Solid Sample: Use finely ground this compound powder. For FTIR analysis using the KBr pellet technique, the powder should be thoroughly mixed with dry potassium bromide.

-

Solution Sample: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., deionized water) to prepare a stock solution of known concentration. Serial dilutions can be made to obtain working solutions of desired concentrations.

FTIR Spectroscopy Protocol

This protocol describes the acquisition of an FTIR spectrum of solid this compound using the KBr pellet technique.

-

Sample Preparation: Mix approximately 1-2 mg of finely ground this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Instrumentation: A Bruker ALPHA II model spectrophotometer or a similar instrument can be used.[2]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹ and accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum to identify the positions of the absorption bands and compare them with literature values for interpretation.

Raman Spectroscopy Protocol (General)

This protocol provides a general procedure for obtaining a Raman spectrum of solid this compound.

-

Sample Preparation: Place a small amount of this compound powder on a microscope slide or in a sample holder.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a frequency-doubled Nd:YAG laser at 532 nm) and a suitable detector (e.g., a CCD camera) is required.[7]

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Set the laser power to a level that does not cause sample degradation (start with low power and gradually increase if necessary).

-

Acquire the Raman spectrum over a desired spectral range (e.g., 100-3500 cm⁻¹).

-

Set the acquisition time and the number of accumulations to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum to identify the Raman shifts of the vibrational modes.

UV-Vis Spectroscopy Protocol

This protocol describes the measurement of the UV-Vis absorption spectrum of a this compound solution.

-

Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., deionized water). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is recommended.

-

Data Acquisition:

-

Fill a cuvette with the solvent to be used as a reference (blank).

-

Fill a matched cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a desired wavelength range (e.g., 200-900 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. The concentration of an unknown solution can be determined using a calibration curve prepared from standard solutions of known concentrations.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for FTIR analysis of this compound.

Caption: General experimental workflow for Raman analysis of this compound.

Caption: Experimental workflow for UV-Vis analysis of this compound.

References

cupric tartrate hydrate CAS number and molecular formula verification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cupric tartrate hydrate (B1144303), including its chemical identity, key quantitative data, and detailed experimental protocols. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Molecular Formula

Cupric tartrate hydrate is a copper(II) salt of tartaric acid. The level of hydration can vary, which is reflected in the different CAS numbers and molecular formulas reported in the literature. The most commonly referenced CAS number for the hydrated form with an indeterminate amount of water is 946843-80-7.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Common Name | This compound |

| Synonyms | Copper(II) tartrate hydrate, Tartaric acid cupric salt |

| Primary CAS Number | 946843-80-7 (for hydrate with unspecified water) |

| Other CAS Numbers | 815-82-7, 5893-71-0 (trihydrate) |

| General Molecular Formula | CuC₄H₄O₆·xH₂O or [-CH(OH)CO₂]₂Cu·xH₂O |

| Molecular Weight (Anhydrous) | 211.62 g/mol |

Quantitative Data

The following table summarizes key quantitative data for this compound, compiled from various sources.

Table 2: Quantitative Properties of this compound

| Property | Value | Source |

| Appearance | Blue to green crystalline powder | --INVALID-LINK-- |

| Melting Point | ~275 °C (decomposes) | --INVALID-LINK--, --INVALID-LINK-- |

| Purity (Metals Basis) | ≥99% | --INVALID-LINK-- |

| Copper Content | ≥30% | --INVALID-LINK-- |

| Solubility | Slightly soluble in water; soluble in acid and alkaline solutions | --INVALID-LINK-- |

Experimental Protocols

Synthesis of a Basic Cupric Tartrate Solution

This protocol is adapted from a patented method for preparing a stable alkaline cupric tartrate solution, often used in applications like Fehling's test.[1]

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Procedure:

-

Prepare Solution A (Copper Sulfate Solution):

-

Dissolve 3.465 to 10.395 g of copper(II) sulfate pentahydrate in a sufficient amount of distilled water in a beaker.

-

Quantitatively transfer the solution to a volumetric flask.

-

Add distilled water to the mark and mix thoroughly.

-

-

Prepare Solution B (Alkaline Tartrate Solution):

-

In a separate beaker, dissolve 17.3 to 51.9 g of potassium sodium tartrate tetrahydrate and 5 to 15 g of sodium hydroxide in distilled water. Note that the dissolution of sodium hydroxide is exothermic and should be done with cooling.

-

Quantitatively transfer this solution to a separate volumetric flask.

-

Add distilled water to the mark and mix until a clear solution is obtained.

-

-

Final Mixture:

-

For use, mix equal volumes of Solution A and Solution B. This will form the deep blue cupric tartrate complex.

-

Thermogravimetric Analysis (TGA) of Hydrated Salts

This is a general procedure for determining the water of hydration in a metal salt, which can be applied to this compound.

Instrument:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Set the atmosphere to an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Program the instrument to heat the sample from ambient temperature to approximately 300°C at a heating rate of 10 °C/min. The final temperature should be sufficient to drive off all water of hydration without decomposing the anhydrous salt.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The weight loss steps on the TGA curve correspond to the loss of water molecules. The percentage of water of hydration and the number of water molecules can be calculated from these steps.

-

Fehling's Test for Reducing Sugars

This protocol describes the use of a cupric tartrate complex (Fehling's solution) to detect the presence of reducing sugars.

Reagents:

-

Fehling's Solution A: Dissolve approximately 34.66 g of copper(II) sulfate pentahydrate in distilled water to make 500 mL of solution.[2][3]

-

Fehling's Solution B: Dissolve approximately 173 g of potassium sodium tartrate and 50 g of sodium hydroxide in distilled water to make 500 mL of solution.[2][3]

-

Fehling's Reagent: Mix equal volumes of Fehling's Solution A and Fehling's Solution B immediately before use.[4][5]

-

Sample solution to be tested.

Procedure:

-

Add 1 mL of the sample solution to a test tube.

-

Add 1 mL of the freshly prepared Fehling's reagent to the test tube.

-

Heat the mixture in a boiling water bath for 2-5 minutes.

-

Observe any color change. A positive test for reducing sugars is indicated by the formation of a red, yellow, or green precipitate of copper(I) oxide.[4][5] The initial deep blue color of the reagent will disappear.[6]

Visualizations

The following diagrams illustrate key processes related to cupric tartrate.

Caption: General experimental workflow for the synthesis and analysis of cupric tartrate.

Caption: Signaling pathway of the Fehling's test reaction.

References

- 1. CN106124715A - A kind of basic copper tartrate solution and compound method - Google Patents [patents.google.com]

- 2. newdruginfo.com [newdruginfo.com]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]

- 6. taylorandfrancis.com [taylorandfrancis.com]

A Historical Review of Cupric Tartrate Hydrate in Chemical Literature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric tartrate hydrate (B1144303), a coordination complex of copper(II) and tartaric acid, has held a significant, albeit often supporting, role in the annals of chemical history. Best known as the key component of Fehling's solution, its story is intertwined with the development of analytical chemistry, the understanding of carbohydrates, and the evolution of coordination chemistry. This technical guide provides a comprehensive historical review of cupric tartrate hydrate, detailing its synthesis, the elucidation of its structure, and its various applications as documented in chemical literature.

Early History and Synthesis

The history of cupric tartrate is intrinsically linked to the history of tartaric acid itself. While tartaric acid in the form of its potassium salt (cream of tartar) was known to the ancients, it was first isolated as a free acid in 1769 by the Swedish chemist Carl Wilhelm Scheele.[1][2] Following the isolation of tartaric acid, chemists began to investigate its reactions with various metal salts.

While a definitive first synthesis of pure, isolated this compound is difficult to pinpoint from the available literature, its preparation would have been a straightforward precipitation reaction for chemists of the 18th and 19th centuries. The reaction of a soluble copper(II) salt, such as copper sulfate (B86663), with a solution of tartaric acid or a tartrate salt would yield the sparingly soluble cupric tartrate. An early and illustrative method for preparing a solution containing a copper-tartrate complex involved boiling a solution of cream of tartar with copper coins, which would be coated in copper oxides. This process, known to alchemists for cleaning coins, results in the formation of a soluble copper(II)-tartrate complex.[3]

A more controlled and reproducible synthesis involves the reaction of aqueous solutions of copper sulfate and ammonium (B1175870) tartrate.

Experimental Protocol: 19th-Century Synthesis of a Cupric Tartrate Complex

A common 19th-century method for the preparation of a cupric tartrate-containing solution, which would have been a precursor to the isolation of the solid hydrate, can be described as follows:

-

Preparation of Reactant Solutions:

-

Dissolve 20g of copper sulfate pentahydrate in 110g of water. Heating the mixture can aid in dissolution.

-

Dissolve 16g of ammonium tartrate in 50g of water. This creates a slight excess of the tartrate ligand. Heating can also be used to ensure complete dissolution.

-

-

Reaction:

-

Mix the two solutions while they are still warm.

-

Stir the mixture for approximately 10 minutes.

-

-

Observation:

-

A pale blue precipitate of a copper tartrate species will form, with a darker blue supernatant liquid containing a soluble copper-tartrate complex.[3]

-

To isolate the solid this compound, the precipitate would be filtered, washed with water to remove any unreacted salts, and then dried.

The Pivotal Role in Fehling's Solution

The most historically significant application of a cupric tartrate complex is undoubtedly its use in Fehling's solution. Developed by the German chemist Hermann von Fehling in 1849, this reagent provided a simple and effective method for the qualitative and quantitative analysis of reducing sugars.[4] Fehling's test was a significant advancement in organic and medicinal chemistry, allowing for the differentiation between aldehydes and ketones, and for the detection of glucose in urine, a key diagnostic for diabetes.[5]

Fehling's solution is prepared by combining two separate solutions immediately before use:

-

Fehling's Solution A: An aqueous solution of copper(II) sulfate.

-

Fehling's Solution B: An alkaline solution of sodium potassium tartrate (Rochelle salt) and sodium hydroxide (B78521).[4]

When combined, the tartrate ions from Fehling's solution B form a deep blue, soluble complex with the copper(II) ions from Fehling's solution A. This complexation is crucial as it prevents the precipitation of copper(II) hydroxide in the alkaline conditions.[2] The active oxidizing agent in Fehling's solution is the bistartratocuprate(II) complex.

Experimental Protocol: Preparation of Fehling's Solution

The following is a typical recipe for the preparation of Fehling's solution:

-

Fehling's Solution A: Dissolve 34.65 g of copper(II) sulfate pentahydrate in distilled water and make up to 500 mL.

-

Fehling's Solution B: Dissolve 173 g of sodium potassium tartrate tetrahydrate (Rochelle salt) and 50 g of sodium hydroxide in distilled water and make up to 500 mL.

For use, equal volumes of Fehling's A and Fehling's B are mixed.[6]

The Chemistry of Fehling's Test

The underlying principle of Fehling's test is a redox reaction. In the presence of a reducing sugar (containing an aldehyde or α-hydroxy ketone group), the copper(II) ions in the tartrate complex are reduced to copper(I) ions. This results in the formation of a characteristic brick-red precipitate of copper(I) oxide (Cu₂O). The aldehyde group is oxidized to a carboxylate anion.

Caption: Timeline of the structural elucidation of cupric tartrate.

Modern Applications

Beyond its historical significance in Fehling's solution, this compound and its derivatives have found a range of modern applications, reflecting the versatility of this coordination complex.

-

Catalysis: Copper tartrate has been used as a catalyst in various organic reactions.

-

Materials Science: It serves as a precursor for the synthesis of copper-based materials, including nanoparticles and metal-organic frameworks (MOFs).

-

Agriculture: Cupric tartrate is used as a source of copper, an essential micronutrient for plants, in some fertilizers.

-

Electroplating: It finds application in electroplating baths for the deposition of copper coatings. [7]* Lithium-Ion Batteries: Recent research has explored the use of copper tartrate as a high-capacity anode material for lithium-ion batteries. [8]

Quantitative Data

Historical quantitative data for this compound is sparse. Early analyses would have relied on gravimetric methods to determine the copper content. Modern analytical techniques provide a wealth of quantitative data.

| Property | Value | Method |

| Molecular Formula | C₄H₄CuO₆·xH₂O | Elemental Analysis |

| Appearance | Blue to green crystalline powder | Visual Inspection |

| Solubility in water | Sparingly soluble | - |

| Unit Cell (example) | Orthorhombic | Powder X-ray Diffraction [9] |

| Specific Capacity (as anode) | 744 mAhg⁻¹ at 50 mAg⁻¹ | Electrochemical Testing [8] |

Experimental Protocol: Modern Synthesis of Cupric Tartrate Crystals in a Gel Medium

A contemporary method for growing single crystals of this compound for structural analysis utilizes a gel growth technique, which allows for slow and controlled crystallization.

-

Gel Preparation:

-

Prepare a 1 M solution of sodium metasilicate (B1246114) in deionized water.

-

The pH of the gel medium is adjusted to an optimal value (e.g., 4.0).

-

Tartaric acid (1 M) is incorporated into the gel as the inner reactant.

-

The gel is allowed to set over 24-36 hours.

-

-

Crystal Growth:

-

A 1 M solution of copper chloride is carefully layered on top of the set gel as the outer reactant.

-

The copper ions diffuse slowly into the gel, reacting with the tartrate ions to form crystals of cupric tartrate.

-

The crystal growth is typically complete within a month.

-

-

Characterization:

-

The resulting crystals can be analyzed using techniques such as Powder X-ray Diffraction (PXRD) to determine the unit cell parameters and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups. [9] Experimental Workflow for Gel Growth of Cupric Tartrate Crystals

-

Caption: Workflow for the synthesis of cupric tartrate crystals via the gel growth method.

Conclusion

From its humble beginnings as a simple precipitate to its crucial role in one of the most famous tests in organic chemistry, this compound has a rich and varied history. Its story mirrors the development of chemistry itself, from empirical observation to the detailed structural understanding afforded by modern analytical techniques. While its use in Fehling's solution has been largely superseded by more modern methods, the ongoing research into its applications in materials science and energy storage demonstrates that the story of this compound is far from over. This enduring relevance underscores the importance of understanding the historical context of even seemingly simple chemical compounds.

References

- 1. umsl.edu [umsl.edu]

- 2. Tartaric acid - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Copper Tartrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN106124715A - A kind of basic copper tartrate solution and compound method - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formulation and mechanism of copper tartrate – a novel anode material for lithium-ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. wjarr.com [wjarr.com]

material safety data sheet (MSDS) for cupric tartrate hydrate handling

An In-depth Technical Guide to the Safe Handling of Cupric Tartrate Hydrate (B1144303)

This guide provides comprehensive safety information and handling procedures for cupric tartrate hydrate, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| Chemical Name | Copper(II) tartrate hydrate |

| Synonyms | This compound; Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, copper(2+) salt (1:1) hydrate[1] |

| CAS Number | 17263-56-8 (hydrate), 815-82-7 (anhydrous)[1][2] |

| Molecular Formula | C₄H₄CuO₆·xH₂O |

Hazard Identification

This compound is a green to blue crystalline powder.[2][3][4][5] It is recognized as a hazardous substance and is regulated by multiple agencies, including OSHA.[4]

Emergency Overview: Warning! Causes eye, skin, and respiratory tract irritation.[1] Ingestion may cause irritation of the digestive tract.[1] The toxicological properties of this specific substance have not been fully investigated.[1] Chronic exposure may lead to liver and kidney damage.[1]

Potential Health Effects:

-

Eye Contact: Causes eye irritation.[1] Severe irritation and burns could lead to permanent damage.[4]

-

Skin Contact: Causes skin irritation.[1] It may be harmful if absorbed through the skin. Repeated contact may lead to skin thickening.[1]

-

Inhalation: Causes respiratory tract irritation.[1] Inhaling dust may lead to nasal congestion.[6]

-

Ingestion: May cause irritation of the digestive tract and can be harmful if swallowed.[1]

Physical and Chemical Properties

| Property | Value |

| Appearance | Green to blue crystalline powder[2][3][4][5] |

| Odor | Odorless[6] |

| Melting Point | ~275°C (decomposes)[2] |

| Boiling Point | 399.3°C at 760 mmHg[2] |

| Flash Point | 209.4°C[2] |

| Solubility | Slightly soluble in water[2] |

| Vapor Pressure | 4.93 x 10⁻⁸ mmHg at 25°C[2] |

Toxicological Information

| Compound | Test | Species | Route | Value |

| Copper Sulfate (B86663) | LD50 | Rat | Oral | 300 mg/kg[7] |

| Copper Sulfate | LD50 | Mouse | Oral | 43 mg/kg[7] |

| Copper Sulfate | LD50 | Rat | Skin | >2 g/kg[7] |

| Copper Powder | LC50 (4-hour) | Rat | Inhalation | >5.11 mg/L[8] |

| Coated Copper Flakes | LD50 | Rat | Oral | 300 - 500 mg/kg[8] |

Ecotoxicity: Copper compounds are generally toxic to aquatic life.[7] For instance, the 96-hour LC50 for rainbow trout exposed to copper sulfate is between 0.1 and 2.5 mg/L.[7] Cupric tartrate is listed as a toxic pollutant under the Clean Water Act.[1]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Handling: Use with adequate ventilation to keep airborne concentrations low.[1] Minimize dust generation and accumulation.[1] Avoid contact with eyes, skin, and clothing.[1] Wash thoroughly after handling.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed.

Exposure Controls and Personal Protection

Exposure Limits:

| Organization | Limit | Value |

| NIOSH | TWA (as Cu) | 1 mg/m³ |

Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

Ingestion: Get medical aid. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[1]

Accidental Release Measures

-

Spills/Leaks: Vacuum or sweep up material and place it into a suitable disposal container.[1] Clean up spills immediately, observing precautions in the Protective Equipment section.[1] Avoid generating dusty conditions and provide ventilation.[1]

Stability and Reactivity

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[1]

-

Conditions to Avoid: Dust generation, excess heat.[1]

-

Incompatibilities with Other Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, oxides of copper.[1]

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not detailed in standard MSDS, the following workflows represent best practices for handling this and similar chemical compounds in a research setting.

Personal Protective Equipment (PPE) Selection Workflow

Caption: PPE selection workflow for handling this compound.

Spill Response Workflow

Caption: Spill response workflow for this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nj.gov [nj.gov]

- 5. CUPRIC TARTRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Registration Dossier - ECHA [echa.europa.eu]

Electrochemical Properties and Cyclic Voltammetry of Cupric Tartrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties and cyclic voltammetry of cupric tartrate hydrate (B1144303). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the redox behavior of this complex, supported by experimental protocols and data interpretation.

Introduction to Cupric Tartrate Hydrate

This compound is a metal complex formed between copper(II) ions and tartrate ligands. The tartrate ion, a salt of tartaric acid, acts as a chelating agent, binding to the copper ion through its carboxylate and hydroxyl groups. These complexes are of significant interest in various fields, including catalysis, electrodeposition, and as precursors for the synthesis of copper-based materials. In alkaline media, tartrate solutions can form stable complexes with metal ions at high pH values, preventing the precipitation of copper hydroxide. The formation of a 1:1 copper-to-tartrate complex in alkaline aqueous solutions has been reported.

Electrochemical Behavior of this compound

The electrochemical behavior of this compound is primarily governed by the redox activity of the central copper ion, which can exist in multiple oxidation states, most commonly Cu(II) and Cu(I). Cyclic voltammetry is a powerful technique to probe these redox transitions, providing insights into the reaction mechanisms, kinetics, and stability of the complex.

Redox Reactions

The principal redox reaction observed for copper complexes in cyclic voltammetry is the quasi-reversible, one-electron transfer between Cu(II) and Cu(I):

Cu(II)L + e⁻ ⇌ Cu(I)L⁻

where 'L' represents the tartrate ligand. The formal potential of this redox couple is influenced by the coordination environment provided by the tartrate ligand and the solvent system.

In some aqueous systems, a further reduction to metallic copper, Cu(0), may be observed at more negative potentials:

Cu(I)L⁻ + e⁻ ⇌ Cu(0) + L

The electrochemical response can be complex, with the possibility of multiple species present in solution, especially in aqueous media at varying pH levels. The voltammograms may indicate the presence of more than one complex species in solution, leading to complicated anodic responses.

Quantitative Data from Cyclic Voltammetry

While comprehensive quantitative data specifically for this compound is not extensively available in publicly accessible literature, data from studies on various copper(II) complexes provide a valuable reference for understanding its electrochemical parameters. The following tables summarize typical data that would be obtained from cyclic voltammetry experiments.

Table 1: Hypothetical Cyclic Voltammetry Data for a Cu(II)/Cu(I) Redox Couple in a Copper-Tartrate System

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) | ΔEp (mV) | Ipa/Ipc |

| 50 | -0.250 | -0.350 | 5.0 | -5.2 | 100 | 0.96 |

| 100 | -0.245 | -0.365 | 7.1 | -7.4 | 120 | 0.96 |

| 200 | -0.240 | -0.380 | 10.0 | -10.5 | 140 | 0.95 |

| 400 | -0.230 | -0.400 | 14.1 | -14.9 | 170 | 0.95 |

Note: This data is illustrative and based on typical behavior of Cu(II) complexes. Actual values for this compound may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible cyclic voltammetry experiments. The following protocol is a general guideline for studying the electrochemical properties of this compound.

Materials and Reagents

-

Analyte: this compound

-

Supporting Electrolyte: A non-reactive salt to ensure sufficient conductivity (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in a non-aqueous solvent, or 0.1 M potassium chloride (KCl) in an aqueous buffer).

-

Solvent: Dependant on the solubility of the complex and the desired potential window. Common choices include acetonitrile, dimethylformamide (DMF), or a suitable aqueous buffer.

-

Working Electrode: Glassy carbon electrode (GCE), platinum, or gold.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

-

Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.

Instrumentation

-

Potentiostat/Galvanostat with cyclic voltammetry software.

Experimental Procedure

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deaerated analyte solution.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to encompass the expected redox events of the copper-tartrate complex.

-

Define the switching potential.

-

Select a scan rate (e.g., 100 mV/s).

-

Initiate the potential scan and record the resulting voltammogram.

-

-